N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the furan and pyridine rings
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors under controlled conditions. The use of catalysts and specific reagents is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Its interaction with various biological targets is of interest to researchers.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create innovative products with enhanced performance.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's binding affinity to these targets. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
N-((5-(furan-2-yl)pyridin-3-yl)methyl)trifluoromethanesulfonamide
Uniqueness: N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)15-5-2-1-4-14(15)17(24)23-10-12-8-13(11-22-9-12)16-6-3-7-25-16/h1-9,11H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGDZUGJQQXWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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